Cas no 109518-47-0 (Imp. C (EP): 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid(1-Methyl Etodolac))

Imp. C (EP): 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid(1-Methyl Etodolac) structure
109518-47-0 structure
Product Name:Imp. C (EP): 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid(1-Methyl Etodolac)
CAS-nummer:109518-47-0
MF:C16H19NO3
MW:273.326964616776
CID:1068999
PubChem ID:59457769
Update Time:2025-04-20

Imp. C (EP): 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid(1-Methyl Etodolac) Chemische en fysische eigenschappen

Naam en identificatie

    • Imp. C (EP): 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid(1-Methyl Etodolac)
    • 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
    • (+/-)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano (3,4-b)-indole-1-acetic acid
    • Desmethyl etodolac
    • 1-Methyl etodolac
    • 13A700KGO9
    • 2-{8-ETHYL-1-METHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOL-1-YL}ACETIC ACID
    • Etodolac EP Impurity C
    • 109518-47-0
    • 109518-50-5
    • 2-(8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
    • Desethyl methyl etodolac
    • BCP30145
    • 8-ETHYL-1,3,4,9-TETRAHYDRO-1-METHYLPYRANO(3,4-B)INDOLE-1-ACETIC ACID
    • 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid (1-Methyl Etodolac)
    • UNII-13A700KGO9
    • Pyrano(3,4-b)indole-1-acetic acid, 8-ethyl-1,3,4,9-tetrahydro-1-methyl-
    • 8-Ethyl-1,3,4,9-tetrahydro-1-methylpyrano[3,4-b]indole-1-acetic acid
    • (-)-Desethyl Methyl Etodolac
    • SCHEMBL4802952
    • Pyrano[3,4-b]indole-1-acetic acid, 8-ethyl-1,3,4,9-tetrahydro-1-methyl-
    • FCSFORLYLNCXPD-UHFFFAOYSA-N
    • (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
    • Q27251501
    • DTXSID40732111
    • Inchi: 1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)
    • InChI-sleutel: FCSFORLYLNCXPD-UHFFFAOYSA-N
    • LACHT: O1CCC2C3C=CC=C(CC)C=3NC=2C1(C)CC(=O)O

Berekende eigenschappen

  • Exacte massa: 273.13649347g/mol
  • Monoisotopische massa: 273.13649347g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 3
  • Complexiteit: 386
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 62.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.224±0.06 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: Very 微溶 (0.27 g/L) (25 ºC),
Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.